Acetic acid;3-chloro-2-prop-2-enylphenol
Description
Properties
CAS No. |
59324-50-4 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
acetic acid;3-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO.C2H4O2/c1-2-4-7-8(10)5-3-6-9(7)11;1-2(3)4/h2-3,5-6,11H,1,4H2;1H3,(H,3,4) |
InChI Key |
AQCQIVWSDBUKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Prop-2-Enylphenol
Integrated Synthetic Pathways
Two primary routes emerge for synthesizing this compound, differentiated by chlorination strategies and catalytic systems.
Route A: Sequential Chlorination-Acetylation
Chlorination :
Acetylation :
Route B: One-Pot Chlorination-Acetylation
A streamlined approach combines chlorination and acetylation in a single reactor, reducing purification steps.
- Reactants : 2-Prop-2-enylphenol (1.0 equiv), Cl₂ gas (1.1 equiv), acetic anhydride (2.0 equiv)
- Catalyst : FeCl₃ (0.05 equiv)
- Conditions : Dichloromethane, 50°C, 8 hours
- Workup : Filter, wash with brine, recrystallize from ethanol
- Yield : ~60% (lower due to competing side reactions).
Analytical and Optimization Data
Critical parameters influencing yield and purity include temperature, catalyst loading, and reactant stoichiometry. The table below contrasts key metrics for Routes A and B:
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 59.5% | 60% |
| Purity (HPLC) | 99.2% | 95.8% |
| Reaction Time | 9 hours | 8 hours |
| Catalytic Cost | High | Low |
| Scalability | Moderate | High |
Route A offers superior purity, making it preferable for pharmaceutical applications, whereas Route B suits bulk production despite marginally lower purity.
Challenges and Mitigation Strategies
- Selectivity in Chlorination : The propenyl group may direct chlorine to undesired positions. Mitigation involves using bulky directing groups or low-temperature regioselective conditions.
- Ester Hydrolysis : Acetic anhydride’s hygroscopic nature risks hydrolysis. Strict anhydrous conditions and molecular sieves improve stability.
- Catalyst Recovery : Phase-transfer catalysts like TBAB are costly. Patent CN109867587B proposes centrifugal separation for catalyst recycling, reducing costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;3-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid;3-chloro-2-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Acidity and Electronic Effects
- Chloroacetic Acid (ClCH₂COOH): Chloroacetic acid is significantly stronger (pKa ~2.86) than acetic acid (pKa ~4.76) due to the electron-withdrawing chlorine atom, which stabilizes the deprotonated carboxylate form . In contrast, the phenolic component of the target compound may influence acidity differently. The chlorine in 3-chloro-2-prop-2-enylphenol could enhance phenolic acidity (pKa ~8–10), while the allyl group may slightly counteract this via resonance donation.
- 3-Chlorophenol: Pure 3-chlorophenol has a pKa of ~8.8, weaker than acetic acid.
Structural and Functional Analogues
- 2-(3-Chlorophenoxy)acetic Acid Derivatives: Compounds like 2-(3-chlorophenoxy)acetic acid (pKa ~3.5) exhibit herbicidal activity. The allyl group in the target compound may confer additional reactivity (e.g., Diels-Alder participation) compared to simple phenoxy derivatives .
- Allyl-Substituted Phenols: Allylphenols (e.g., eugenol) are known for antimicrobial properties. The addition of chlorine in the target compound may enhance biocidal activity, similar to chlorinated phenolic disinfectants .
Physicochemical Properties (Inferred)
| Property | Acetic Acid; 3-Chloro-2-Prop-2-Enylphenol | Chloroacetic Acid | 3-Chlorophenol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~186–200 | 94.5 | 128.56 |
| Solubility in Water | Moderate (acetic acid miscible; phenol low) | High | Low |
| pKa (Carboxylic/Phenolic) | ~4.7 (acetic) / ~9.0 (phenolic) | 2.86 | 8.8 |
| Reactivity | Allyl group enables addition reactions | Nucleophilic substitution | Electrophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
